molecular formula C23H18N2O3S B2589275 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide CAS No. 328539-54-4

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide

Cat. No.: B2589275
CAS No.: 328539-54-4
M. Wt: 402.47
InChI Key: NXKWWPIODUJQPP-UHFFFAOYSA-N
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Description

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound has gained attention due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .

Biochemical Analysis

Biochemical Properties

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide has been found to interact with various enzymes and proteins . For instance, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme crucial for nerve function . The nature of these interactions involves the compound binding to the active site of the enzyme, thereby inhibiting its activity .

Cellular Effects

The effects of this compound on cells are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to downregulate the mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) and concurrently upregulate IL-10 expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it has been found to inhibit AChE by binding to its active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways . Specific information on the enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are important aspects of its biochemical profile . Specific information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles is currently limited.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide typically involves the formation of the thiazole ring followed by the introduction of the phenoxybenzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenyl isothiocyanate with 2-aminophenol can yield the thiazole ring, which is then further reacted with phenoxybenzoyl chloride to form the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide stands out due to its unique combination of the thiazole ring and phenoxybenzamide moiety, which imparts specific biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-27-17-13-11-16(12-14-17)20-15-29-23(24-20)25-22(26)19-9-5-6-10-21(19)28-18-7-3-2-4-8-18/h2-15H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKWWPIODUJQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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